![molecular formula C14H24O4 B14639815 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- CAS No. 56098-09-0](/img/structure/B14639815.png)
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,15,16-Tetraoxadispiro[5252]hexadecane, 1,10-dimethyl- is a complex organic compound with the molecular formula C12H20O4 This compound is characterized by its unique dispiro structure, which includes two spiro-linked tetraoxane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- typically involves the peroxidation of cyclohexanone derivatives. One common method includes the use of sulfuric acid (H2SO4) and acetonitrile (CH3CN) as solvents . Another approach involves the ozonolysis of cyclohexanone methyl oximes . These methods allow for the formation of the dispiro structure with high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as employing cost-effective and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetraoxane rings, potentially leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various peroxides, while reduction could result in simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimalarial activity. It has shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
Industrial Applications: Its unique structure makes it a candidate for use in various industrial processes, including as a catalyst or intermediate in organic synthesis.
Biological Research: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- involves its interaction with molecular targets such as heme in the malaria parasite . The compound’s peroxide bonds are believed to interact with the heme, leading to the generation of reactive oxygen species that damage the parasite’s cellular components. This mechanism is similar to that of other antimalarial drugs like artemisinin.
Comparación Con Compuestos Similares
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Dispiro-1,2,4,5-tetraoxanes: A class of compounds with similar dispiro structures and potential antimalarial activity.
Uniqueness
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl- is unique due to its specific dispiro structure and the presence of two tetraoxane rings. This structural feature contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
56098-09-0 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
5,14-dimethyl-7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C14H24O4/c1-11-7-3-5-9-13(11)15-17-14(18-16-13)10-6-4-8-12(14)2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
IEJOGNKZBRUBBL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12OOC3(CCCCC3C)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


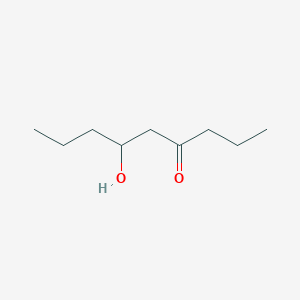
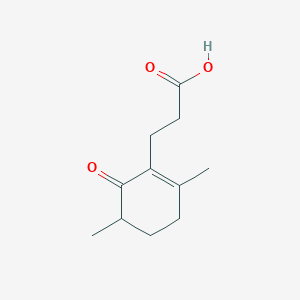
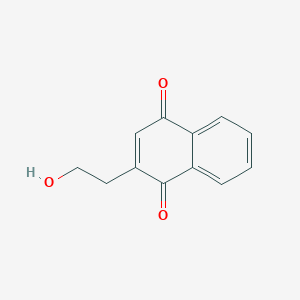
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
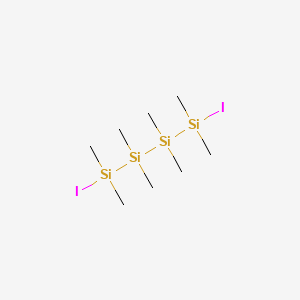
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
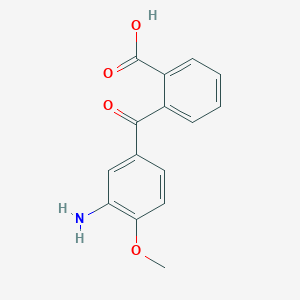

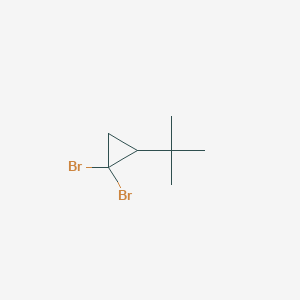
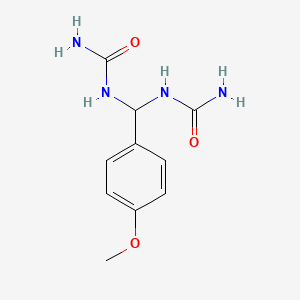
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
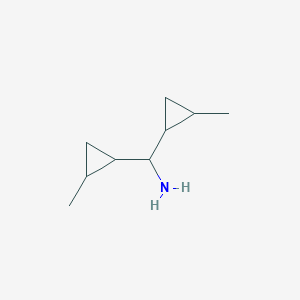
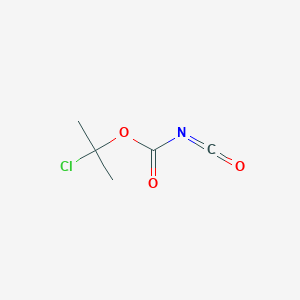
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
